(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Description
Properties
IUPAC Name |
(1-methylbenzotriazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFIBLSSLODPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383662 | |
| Record name | 1-(1-Methyl-1H-benzotriazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-77-3 | |
| Record name | 1-(1-Methyl-1H-benzotriazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with formic acid and sodium nitrite to form the benzotriazole ring, followed by methylation and subsequent amination to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions
Major Products Formed
Oxidation: N-oxides of the triazole ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzo[d][1,2,3]triazole exhibit significant antimicrobial properties. Compounds similar to (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine have been tested for their effectiveness against various pathogens, including bacteria and fungi. Studies suggest that the triazole ring enhances the compound's interaction with microbial enzymes, leading to increased efficacy in inhibiting growth .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Certain benzo[d][1,2,3]triazole derivatives are known to induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, research has shown that these compounds can inhibit the proliferation of cancer cells by targeting the PI3K/Akt/mTOR pathway .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies indicate that it may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Materials Science
Corrosion Inhibitors
In materials science, benzo[d][1,2,3]triazole derivatives have been employed as corrosion inhibitors for metals. Their ability to form a protective layer on metal surfaces prevents oxidation and degradation. Research demonstrates that these compounds effectively reduce corrosion rates in various environments, making them valuable in industrial applications .
Photostabilizers
The compound is also being explored as a photostabilizer in polymers and coatings. Its ability to absorb UV radiation helps in preventing degradation of materials exposed to sunlight. This application is particularly relevant in enhancing the longevity of outdoor materials such as paints and plastics .
Agricultural Sciences
Pesticidal Activity
In agricultural applications, this compound has shown potential as a pesticide. Its structural properties allow it to act against certain pests while being less harmful to beneficial insects. Studies have indicated its effectiveness against common agricultural pests, suggesting a promising role in integrated pest management strategies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π stacking interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This compound can disrupt key signaling pathways, such as the NF-κB pathway, and enhance immune responses by improving antigen presentation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Benzotriazole vs. Triazole Derivatives
- 1-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanamine (CAS: 518066-19-8):
Benzotriazole vs. Pyrazole Derivatives
- [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine (CAS: 1823875-42-8):
Benzotriazole vs. Benzoimidazole Derivatives
- Cyclopropyl(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride (CAS: 1248707-86-9): Core difference: Benzoimidazole replaces benzotriazole.
Antimicrobial Activity
- Benzotriazole-methanamine derivatives (e.g., compound 11: (1H-benzo[d][1,2,3]triazol-1-yl)(phenyl)methanamine):
- Chloro- and nitro-substituted analogs (e.g., compounds 12 and 13):
Antitumor Activity
Structure-Activity Relationship (SAR) Insights
- Benzotriazole Core : Critical for aromatic interactions in biological targets. Derivatives with electron-donating groups (e.g., methoxy) show enhanced solubility but reduced membrane permeability .
- Methanamine Side Chain : The primary amine facilitates protonation at physiological pH, improving water solubility and ionic interactions with enzymes or receptors .
Biological Activity
(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent and antiviral compound, supported by relevant case studies and research findings.
- Chemical Formula : C8H9N3
- Molecular Weight : 163.17656 g/mol
- IUPAC Name : this compound
- SMILES : Cn1nnc2cc(C)ccc12
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
Anticancer Activity
Research has demonstrated that benzotriazole derivatives exhibit significant antiproliferative effects against various human cancer cell lines. For instance:
- A study synthesized multiple benzotriazole derivatives, revealing that some analogs exhibited half-maximal inhibitory concentration (IC50) values ranging from 1.2 to 2.4 nM against human cancer cells, comparable to the well-known chemotherapeutic agent doxorubicin .
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound 9 | 1.2 - 2.4 | Histone deacetylase inhibitor |
| Doxorubicin | ~2.0 | Topoisomerase II inhibitor |
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzotriazole derivatives against enteroviruses:
- Compounds derived from this compound showed selective activity against coxsackievirus B5 (CVB5) with effective concentrations (EC50) ranging from 6 to 52 µM .
| Compound | Target Virus | EC50 (µM) |
|---|---|---|
| Compound 18e | CVB5 | 12.4 |
| Compound 43a | CVB5 | 9 |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Antiproliferative Effects : The compound acts as a histone deacetylase inhibitor, which is crucial for regulating gene expression involved in cell cycle and apoptosis .
- Antiviral Mechanism : The interaction with viral proteins and inhibition of viral replication pathways have been suggested as potential mechanisms for its antiviral effects .
Case Studies
Several case studies have been published that detail the synthesis and biological evaluation of benzotriazole derivatives:
- Synthesis and Evaluation of Anticancer Agents :
- Antiviral Efficacy Against Enteroviruses :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine?
- Methodology : Synthesis typically involves multi-step reactions starting from benzo[d][1,2,3]triazole derivatives. Key steps include alkylation at the triazole ring’s nitrogen and subsequent functionalization at the 5-position. Solvents like dimethyl sulfoxide (DMSO) or ethanol are used with catalysts such as copper salts (e.g., CuI) under controlled temperatures (60–100°C). Purification is achieved via column chromatography or recrystallization .
- Critical Parameters : Reaction yield depends on solvent polarity, catalyst loading, and temperature stability. Intermediate characterization by TLC or HPLC is recommended to monitor progress.
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm the methyl group at N1 and methanamine at C4. Aromatic protons in the benzo-triazole ring appear as distinct multiplet signals (δ 7.2–8.1 ppm) .
- IR Spectroscopy : Stretching vibrations for N-H (amine, ~3300 cm) and triazole ring C=N (~1600 cm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (CHN, [M+H] = 175.0982) .
Q. What are the key physicochemical properties relevant to handling and storage?
- Stability : Thermogravimetric analysis (TGA) indicates decomposition above 200°C, suggesting storage at ≤4°C in inert atmospheres to prevent oxidation .
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., hydrochloride) .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved?
- Methodology :
- Dose-Response Studies : Use standardized assays (e.g., MIC for antimicrobial activity) with controls to account for batch-to-batch variability.
- Target Validation : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to proposed targets (e.g., enzymes or receptors) .
- Comparative Analysis : Compare activity with structurally similar analogs (e.g., 7-yl or 4-yl derivatives) to identify substituent effects .
Q. What strategies optimize the compound’s bioactivity through structural modification?
- Approaches :
- Acylation/Alkylation : Modify the methanamine group to introduce electron-withdrawing/donating groups, altering electronic properties and interaction with targets .
- Heterocyclic Fusion : Attach additional rings (e.g., pyrazole or thiazole) to enhance π-stacking or hydrogen-bonding interactions .
- Evaluation : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes before synthesis .
Q. How can thermal and oxidative stability be improved for in vivo applications?
- Methodology :
- Co-crystallization : Co-formulate with stabilizers (e.g., cyclodextrins) to shield reactive sites.
- Derivatization : Introduce sterically hindering groups (e.g., tert-butyl) at the triazole ring’s periphery to reduce degradation .
- Accelerated Stability Testing : Expose the compound to elevated temperatures and humidity, monitoring degradation via HPLC-UV .
Q. What experimental designs are effective for elucidating its mechanism of action?
- In Silico Tools : Combine molecular dynamics simulations (MD) with free-energy perturbation (FEP) to map binding pathways .
- Cellular Assays : CRISPR-Cas9 knockout models can identify essential genes affected by the compound.
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with biological targets (e.g., reactive oxygen species scavenging) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in spectroscopic data across studies?
- Troubleshooting :
- Solvent Artifacts : Ensure deuterated solvents are anhydrous; residual protons (e.g., in DMSO-d) can skew NMR results.
- Dynamic Effects : Variable temperature NMR can resolve broadening caused by conformational exchange .
- Collaborative Validation : Cross-reference data with open-access databases (e.g., PubChem or ChemSpider) .
Q. What statistical methods are suitable for analyzing dose-dependent bioactivity?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC or IC values.
- Multivariate Analysis : Principal component analysis (PCA) can identify outliers in high-throughput screening datasets .
Tables for Key Data
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHN | |
| Melting Point | 145–148°C (decomposes) | |
| logP (Octanol-Water) | 1.8 ± 0.2 | |
| UV-Vis λ (EtOH) | 265 nm (ε = 4500 Mcm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
